molecular formula C28H30N2O3 B604980 3-ヒドロキシダリフェナシン CAS No. 206048-82-0

3-ヒドロキシダリフェナシン

カタログ番号: B604980
CAS番号: 206048-82-0
分子量: 442.5 g/mol
InChIキー: MQEQBFMESJKUBQ-XQZUBTRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of 3-Hydroxy Darifenacin is characterized by:

  • Bioavailability : The mean oral bioavailability is estimated at approximately 15% to 19% for darifenacin, with its metabolite showing similar properties.
  • Half-life : The terminal elimination half-life varies depending on the formulation; immediate-release forms exhibit 3–4 hours, while prolonged-release formulations extend this to 14–16 hours.
  • Protein Binding : Approximately 98% bound to plasma proteins, primarily alpha-1-acid-glycoprotein.

Scientific Research Applications

3-Hydroxy Darifenacin has several notable applications in scientific research:

Application AreaDescription
Chemistry Used as a reference compound in studies focusing on muscarinic receptor antagonists.
Biology Investigated for its effects on muscarinic receptors across various biological systems.
Medicine Utilized in pharmacokinetic studies to elucidate the metabolism and bioavailability of darifenacin.
Industry Employed in developing new formulations and drug delivery systems aimed at enhancing the efficacy of darifenacin.

Case Studies and Clinical Trials

Several clinical studies have highlighted the effectiveness and safety profile of darifenacin, which indirectly supports the relevance of its metabolite:

  • Phase III Studies :
    • A pooled analysis involving over 1,000 patients demonstrated significant reductions in incontinence episodes with darifenacin treatment (7.5 mg and 15 mg) compared to placebo (P < 0.01) over 12 weeks .
    • The study reported high tolerability with common adverse effects being dry mouth and constipation but minimal discontinuation rates.
  • Long-term Efficacy :
    • In long-term studies assessing the durability of effect in pediatric populations treated with antimuscarinics, improvements were noted in clinical parameters such as voiding frequency and urgency episodes .

生物活性

3-Hydroxy Darifenacin, a metabolite of the selective M3 muscarinic receptor antagonist darifenacin, has garnered attention for its biological activity and therapeutic potential, particularly in treating overactive bladder (OAB). This article delves into the biological mechanisms, efficacy, and safety profile of 3-Hydroxy Darifenacin based on diverse research findings.

3-Hydroxy Darifenacin is primarily characterized by its selective antagonism of the M3 muscarinic acetylcholine receptor, which plays a crucial role in mediating bladder contractions. This selectivity is significant as it minimizes side effects associated with other muscarinic receptors. The compound exhibits a higher affinity for the M3 receptor compared to M1 and M2 receptors, making it effective in reducing urinary urgency and frequency associated with OAB .

Key Mechanism Details:

  • Affinity: 3-Hydroxy Darifenacin shows a pKi of 8.9 for the M3 receptor, indicating strong binding capability .
  • Inhibition of Bladder Contractions: In vitro studies have demonstrated that it can significantly reduce bladder contractions induced by acetylcholine, thus alleviating symptoms of OAB .

Efficacy in Clinical Studies

Clinical trials have evaluated the efficacy of darifenacin, including its metabolite 3-Hydroxy Darifenacin, in managing OAB symptoms. A pooled analysis from three phase III studies involving over 1,000 patients indicated that treatment with darifenacin resulted in significant reductions in the number of incontinence episodes and improvements in bladder capacity .

Clinical Findings:

  • Reduction in Incontinence Episodes: Patients receiving darifenacin (7.5 mg) experienced a median reduction of 68.4% in weekly incontinence episodes compared to placebo .
  • Improvement Metrics: Significant decreases were also noted in urgency frequency and severity, with both doses (7.5 mg and 15 mg) showing efficacy over placebo .

Safety Profile

The safety profile of darifenacin has been extensively studied. Common adverse effects include dry mouth and constipation, which were reported more frequently than in placebo groups but were generally mild to moderate in severity . Notably, serious adverse reactions such as urinary retention were also documented but occurred at low rates.

Adverse Reaction Summary:

Adverse ReactionDarifenacin 7.5 mg (%)Darifenacin 15 mg (%)Placebo (%)
Dry Mouth20.235.38.2
Constipation14.821.36.2
Urinary Tract Infection4.74.52.6

Case Studies and Research Insights

Several case studies have highlighted the practical application of darifenacin in clinical settings:

  • Case Study on Efficacy Across Severity Levels: A retrospective analysis indicated that patients with varying baseline symptom severity responded positively to darifenacin treatment, with significant symptom improvement observed within two weeks for those on higher doses .
  • Behavioral Modification Impact: Research comparing darifenacin alone versus darifenacin combined with behavioral modifications showed that while both approaches improved quality of life measures, the combination did not yield significantly better outcomes than medication alone .

特性

IUPAC Name

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-XQZUBTRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206048-82-0
Record name UK-148993
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-148993
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Darifenacin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Darifenacin
Reactant of Route 3
3-Hydroxy Darifenacin
Reactant of Route 4
3-Hydroxy Darifenacin
Reactant of Route 5
3-Hydroxy Darifenacin
Reactant of Route 6
3-Hydroxy Darifenacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。